Plasma Exposure Rank: M2 AUC 1.6-Fold Higher Than Parent NBP, Distinct from Hydroxylated Metabolites
After a single 200 mg oral dose of NBP to healthy volunteers, the systemic exposure of M2 (AUC) was 1.6-fold higher than that of the parent NBP. This contrasts with the 2.9-fold, 10.3-fold, and 4.1-fold elevations observed for M3-1, M3-2, and M5-2, respectively [1]. M2 thus occupies a distinct intermediate exposure tier, making it indispensable for constructing complete pharmacokinetic profiles that correlate metabolite load with pharmacological or toxicological endpoints.
| Evidence Dimension | AUC fold-increase relative to parent NBP (200 mg oral dose) |
|---|---|
| Target Compound Data | 1.6-fold |
| Comparator Or Baseline | M3-1: 2.9-fold; M3-2: 10.3-fold; M5-2: 4.1-fold; Parent NBP: 1.0-fold (baseline) |
| Quantified Difference | M2 exposure is 55% of M3-1, 15.5% of M3-2, and 39% of M5-2 |
| Conditions | Healthy male volunteers, single oral dose of 200 mg NBP soft capsules; LC-MS/MS quantification |
Why This Matters
Procuring M2 reference standard is essential for quantifying this specific exposure tier, as its distinct abundance precludes extrapolation from other metabolites.
- [1] Diao X, Deng P, Xie C, Li X, Zhong D, Zhang Y, Chen X. Metabolism and pharmacokinetics of 3-n-butylphthalide (NBP) in humans: the role of cytochrome P450s and alcohol dehydrogenase in biotransformation. Drug Metab Dispos. 2013 Feb;41(2):430-44. doi: 10.1124/dmd.112.049684. Epub 2012 Nov 20. PMID: 23169608. View Source
